molecular formula C8H4F3N3O2 B13195237 5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B13195237
M. Wt: 231.13 g/mol
InChI Key: ZJQIXUOQOHMTQZ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a fluorinated heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a trifluoromethyl (-CF₃) group at position 5 and a carboxylic acid (-COOH) group at position 7. Its molecular formula is C₉H₅F₃N₃O₂, with a molecular weight of 245.16 g/mol (CAS: 1018143-96-8) . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid moiety facilitates interactions with biological targets via hydrogen bonding or salt bridge formation .

This compound is synthesized via Suzuki–Miyaura cross-coupling and SNAr (nucleophilic aromatic substitution) reactions, enabling precise functionalization at the C-3 and C-5 positions . Its structural versatility makes it a scaffold for drug discovery, particularly in kinase inhibition (e.g., Pim1 kinase) .

Properties

Molecular Formula

C8H4F3N3O2

Molecular Weight

231.13 g/mol

IUPAC Name

5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-3-4(7(15)16)14-6(13-5)1-2-12-14/h1-3H,(H,15,16)

InChI Key

ZJQIXUOQOHMTQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=C(C=C(N2N=C1)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Core Pyrazolo[1,5-a]pyrimidine Formation via Cyclocondensation

The foundational step in synthesizing the target compound involves the cyclocondensation reaction between 1,3-biselectrophilic compounds and 3-aminopyrazoles, which act as 1,3-bisnucleophiles. This reaction constructs the fused pyrazolo[1,5-a]pyrimidine ring system with versatile substitution patterns possible at multiple positions (2, 3, 5, 6, and 7).

Introduction of the Trifluoromethyl Group at Position 5

The trifluoromethyl group is typically introduced through selective functionalization strategies. One efficient method involves bromination at the 3-position of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, followed by nucleophilic substitution to install amine or thiol groups at position 5 via C–O bond activation using reagents such as PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate).

Carboxylation at Position 7

Carboxylic acid functionality at position 7 is generally introduced by oxidation or hydrolysis of ester intermediates derived from the pyrazolo[1,5-a]pyrimidine core. For example, ethyl esters of 7-carboxylate derivatives can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

Example of a Multi-Step Synthesis

A representative synthetic sequence reported includes:

  • Starting from 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, coupling with heteroaromatic boronic acids via Suzuki–Miyaura cross-coupling to introduce diverse substituents.

  • Bromination at position 3 to yield 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.

  • Amination or thiolation at position 5 through C–O bond activation.

  • Final hydrolysis of ester groups to yield the 7-carboxylic acid.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Bromination at C-3 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, CH2Cl2, RT, 12 h 94 High selectivity and yield; product isolated as white solid
2 C–O Bond Activation & Amination PyBroP, amine/thiol, 1,4-dioxane, 110 °C, 12 h Variable (good to excellent) Enables substitution at C-5 with various amines or thiols
3 Suzuki–Miyaura Cross-Coupling Boronic acids, Pd catalyst, base, suitable solvent 77–91 Path A (amine substitution first, then coupling) gives higher yield than Path B
4 Hydrolysis Acidic or basic conditions High Converts ester intermediates to carboxylic acid at position 7

This sequence demonstrates a convergent and efficient synthetic approach with overall yields reaching above 90% for key intermediates and final products.

One-Pot and Alternative Strategies

Attempts to perform the amination and Suzuki–Miyaura coupling in a one-pot procedure have encountered challenges such as debromination side reactions, likely due to the presence of triethylamine and morpholine in the reaction mixture, resulting in lower yields (61%) of the desired product.

Alternative synthetic approaches include pericyclic reactions such as intramolecular Diels–Alder cycloadditions starting from acyclic precursors, which can form the fused pyrazolo[1,5-a]pyrimidine ring system in a one-pot manner, although these methods are less commonly applied for the trifluoromethyl-substituted derivatives.

Summary Table of Preparation Methods

Methodology Key Features Advantages Limitations
Cyclocondensation of biselectrophiles with 3-aminopyrazoles Builds pyrazolo[1,5-a]pyrimidine core efficiently Versatile substitution, well-established Requires multi-step functionalization
Bromination followed by C–O bond activation (amination/thiolation) Selective functionalization at C-3 and C-5 High yields, broad substrate scope Sensitive to reaction conditions, purification challenges
Suzuki–Miyaura cross-coupling Introduces aryl/heteroaryl substituents at C-3 High yield, modular approach Requires Pd catalyst, sensitive to base and amines
One-pot sequential reactions Potential for streamlined synthesis Saves time and steps Side reactions such as debromination reduce yield
Pericyclic [4+2] cycloaddition Alternative ring formation from acyclic precursors One-pot, scalable Less direct for trifluoromethyl derivatives

Research Data and Characterization

  • The 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one intermediate exhibits a melting point of 209–211 °C and characteristic NMR signals (1H NMR: δ 13.00, 8.07, 6.74 ppm) confirming its structure.

  • The final 5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has a molecular formula C9H6F3N3O2 with a molecular weight of 245.16 g/mol.

  • Mass spectrometry and NMR spectroscopy are routinely employed to confirm the integrity and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several applications in scientific research:

    Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or bacterial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Key Positions

The pyrazolo[1,5-a]pyrimidine core allows substitutions at positions 3, 5, and 7. Below is a comparative analysis of derivatives with modifications at these sites:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Features
5-(Trifluoromethyl)-7-carboxylic acid -CF₃ (C5), -COOH (C7) C₉H₅F₃N₃O₂ 245.16 1018143-96-8 High polarity, kinase inhibition
5-Methyl-7-carboxylic acid -CH₃ (C5), -COOH (C7) C₉H₈N₃O₂ 193.17 1030620-65-5 Reduced lipophilicity
3-Methyl-5-(trifluoromethyl)-7-carboxylic acid -CF₃ (C5), -CH₃ (C3), -COOH (C7) C₁₀H₇F₃N₃O₂ 259.18 1443279-60-4 Enhanced steric bulk
5-(4-Fluorophenyl)-7-carboxylic acid -C₆H₄F (C5), -COOH (C7) C₁₄H₉FN₃O₂ 287.24 529476-77-5 Aromatic π-π interactions
5-Ethyl-7-(trifluoromethyl)-3-carboxylic acid -CF₃ (C7), -COOH (C3), -C₂H₅ (C5) C₁₀H₁₀F₃N₃O₂ 261.20 876708-67-7 Tetrahydropyrimidine core

Notes:

  • Trifluoromethyl vs. Methyl : The -CF₃ group increases electron-withdrawing effects and metabolic resistance compared to -CH₃ .
  • Aromatic vs. Aliphatic Substituents : 5-(4-Fluorophenyl) derivatives exhibit enhanced target binding via π-stacking .
  • Tetrahydropyrimidine Core : Saturation at C4–C7 (e.g., 5-ethyl derivative) reduces planarity, altering solubility and bioavailability .

Key Observations :

  • Suzuki–Miyaura Coupling : Enables diverse aryl/heteroaryl substitutions at C3 with high regioselectivity .
  • SNAr Reactions : Efficient for introducing amines/thiols at C5 but require activation with PyBroP .

Biological Activity

5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, as well as its mechanism of action.

Chemical Structure and Properties

  • Chemical Formula : C9H6F3N3O2
  • Molecular Weight : 245.16 g/mol
  • CAS Number : 1018143-96-8

The structure of the compound includes a pyrazolo-pyrimidine core, which is known for its diverse pharmacological activities. The trifluoromethyl group enhances lipophilicity and bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid.

  • Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its antiproliferative effects on various cancer cell lines.
  • Case Studies :
    • In vitro studies demonstrated that the compound exhibited IC50 values ranging from 0.08 mM to 12.07 mM against different cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells .
    • It was noted that the compound selectively inhibited cancer cell proliferation while showing minimal toxicity to normal fibroblasts, indicating a favorable therapeutic index .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects.

  • Mechanism of Action : The compound acts as an inhibitor of p38 mitogen-activated protein kinases (MAPKs), which are involved in inflammatory responses. This inhibition leads to decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Research Findings :
    • In preclinical models, 5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid significantly reduced LPS-induced TNF-alpha release in human monocytic cell lines .
    • The compound demonstrated a dose-dependent inhibition profile with an IC50 value of approximately 0.283 mM in whole blood assays, outperforming several known anti-inflammatory agents .

Data Summary Table

Activity TypeIC50 Value (mM)Cell Lines/ModelsReference
Anticancer0.08 - 12.07HepG2, HeLa
Anti-inflammatory0.283Human monocytic cell line (THP1)

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